

# Table 1: Efficacy of Cerdulatinib in Relapsed/Refractory Follicular Lymphoma

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## Compound Focus: Cerdulatinib

CAS No.: 1198300-79-6

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Study Cohort	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Median Time to Response	Median Progression-Free Survival (PFS)
Monotherapy [1]	42	42.9% (Safety Pop.) / 52.9% (Eval. Pop.)	19.0% (Safety Pop.) / 23.5% (Eval. Pop.)	23.8% (Safety Pop.) / 29.4% (Eval. Pop.)	2.8 months	12.7 months
Combination with Rituximab [1]	26	76.9%	23.1%	53.8%	1.8 months	18.3 months

## Detailed Application Notes & Protocols

### Dosing and Administration

- Recommended Dose:** 30 mg, taken orally, twice daily [2] [1].
- Cycle Duration:** 28-day continuous cycles [1].

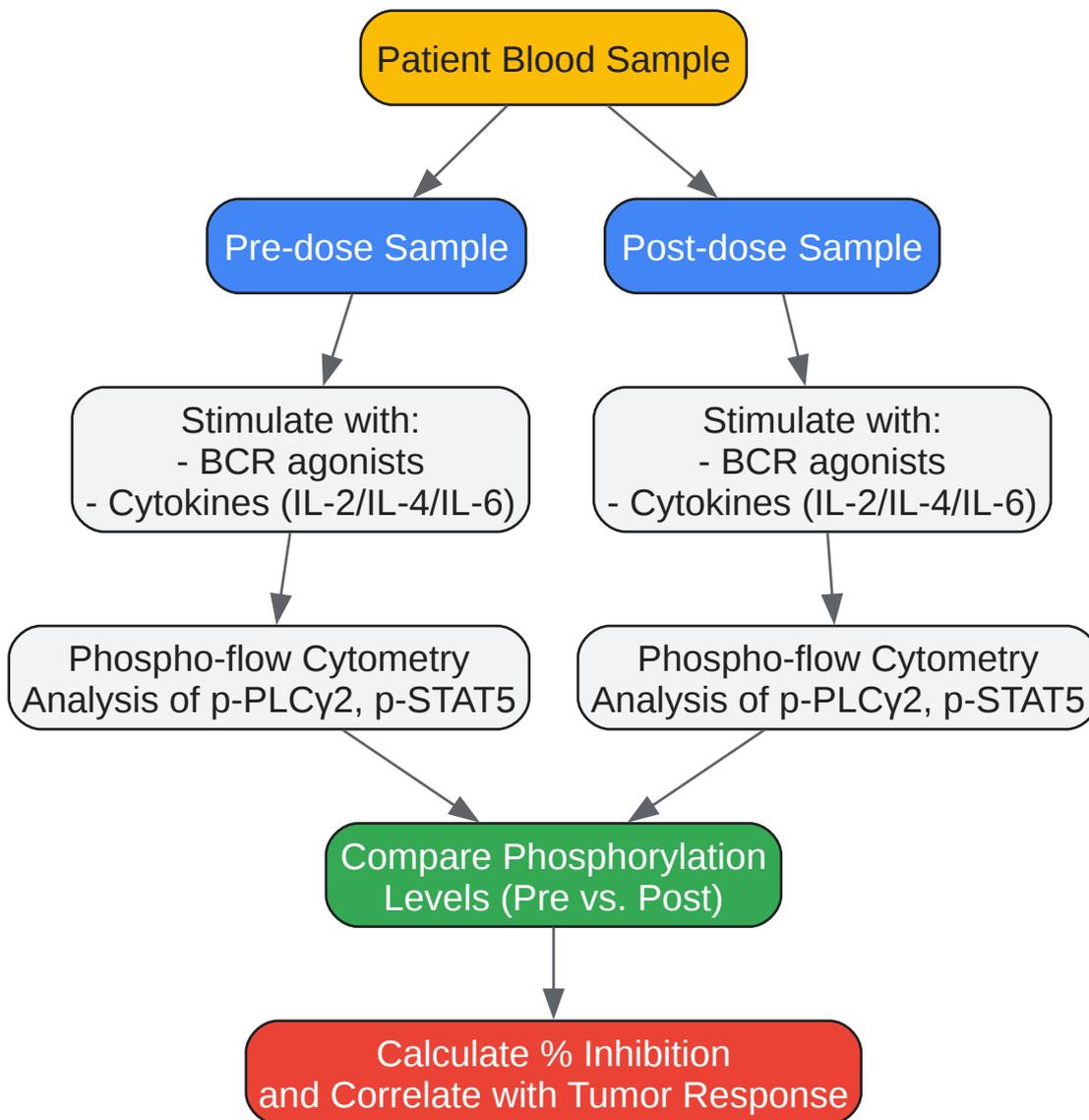
- **Administration:** Can be taken with or without food. Treatment should continue until disease progression or unacceptable toxicity occurs [3] [1].
- **Combination Therapy:** When used with rituximab, the recommended schedule for rituximab is 375 mg/m<sup>2</sup> intravenously on Days 1, 8, 15, and 22 of Cycle 1, and on Day 1 of Cycles 4, 6, 8, and 10 [1].

## Pharmacodynamic Assessment Protocol

The pharmacodynamic effects of **cerdulatinib** can be monitored to confirm target engagement, which correlates with tumor response [2].

- **Objective:** To assess the inhibition of SYK and JAK signaling pathways in patient whole blood and correlate this inhibition with clinical response.
- **Methodology:**
  - **Blood Collection:** Collect whole blood samples from patients pre-dose and at specified intervals post-dose.
  - **Stimulation and Analysis:**
    - Stimulate samples with agents to activate the B-cell receptor (BCR; for SYK pathway) or cytokines like IL-2, IL-4, and IL-6 (for JAK pathway).
    - Use phospho-flow cytometry to measure the phosphorylation levels of key signaling proteins (e.g., PLCy2 for BCR, STAT5 for IL-2).
  - **Data Interpretation:** Calculate the percentage inhibition of phosphorylation post-dose compared to pre-dose levels. The half-maximal inhibitory concentration (IC50) values for these pathways have been reported between 0.27 and 1.11 µmol/L [2].

The following diagram illustrates the experimental workflow for pharmacodynamic analysis:



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## Safety and Tolerability Monitoring

The safety profile of **cerdulatinib** is generally manageable, with key laboratory abnormalities to monitor [3] [1] [4].

- **Most Common Grade  $\geq 3$  Adverse Events (AEs):** Asymptomatic amylase elevation (23.1%), anemia (20.0%), asymptomatic lipase elevation (18.5%), neutropenia (12.3%), and diarrhea (7.7%).
- **Monitoring Protocol:**
  - **Routine Blood Tests:** Complete blood count (to monitor for anemia and neutropenia).

- **Pancreatic Enzymes:** Serum amylase and lipase should be monitored regularly. These elevations are often transient and reversible, and not typically associated with clinical pancreatitis.
- **Management:** Dose interruptions or modifications may be required based on the severity of AEs.

## Table 2: Key Safety Events in the Phase 2a Trial

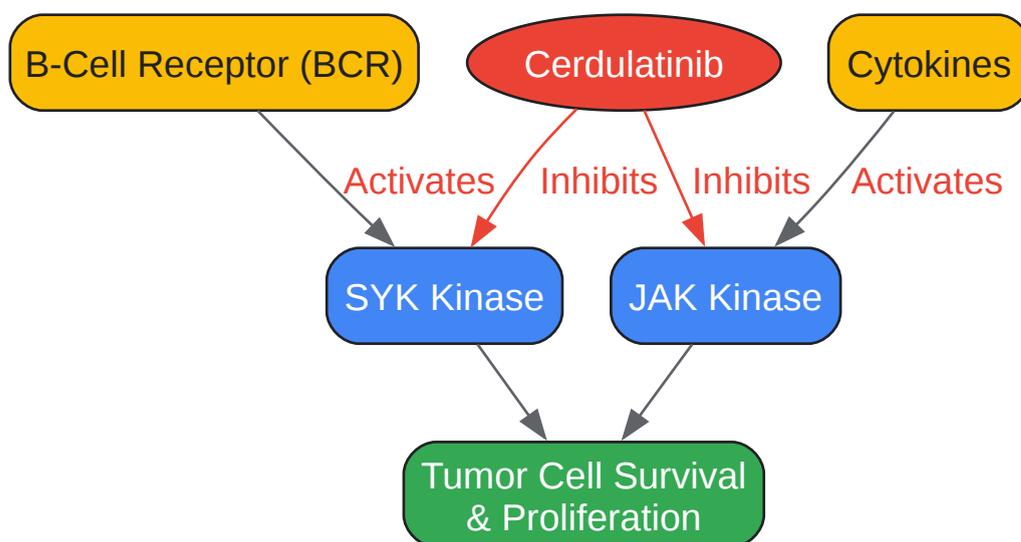
Adverse Event	Incidence (Grade $\geq 3$ )	Clinical Notes
Amylase Elevation	23.1%	Typically asymptomatic and transient; monitor serum levels.
Anemia	20.0%	Manage with supportive care per institutional guidelines.
Lipase Elevation	18.5%	Typically asymptomatic and transient; monitor serum levels.
Neutropenia	12.3%	Monitor blood counts; assess for signs of infection.
Diarrhea	7.7%	Manage with standard anti-diarrheal agents and hydration.

## Mechanism of Action

**Cerdulatinib** is a first-in-class, oral, reversible ATP-competitive dual inhibitor of **Spleen Tyrosine Kinase (SYK)** and **Janus Kinase (JAK)** family members (JAK1, JAK2, TYK2) [5] [1]. This dual action simultaneously targets two critical survival pathways in B-cell malignancies:

- **SYK Inhibition:** Blocks B-cell receptor (BCR) signaling, a key driver of tumor-intrinsic survival and proliferation.
- **JAK Inhibition:** Suppresses cytokine signaling from the tumor microenvironment, which provides critical growth and survival signals.

The following diagram illustrates this dual mechanism of action:



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## Conclusion for Clinical Practice

**Cerdulatinib** demonstrates a predictable and manageable profile for use in relapsed/refractory B-cell malignancies, particularly follicular lymphoma. The **30 mg twice daily dosing** achieves effective dual SYK/JAK pathway inhibition. The combination with rituximab appears to enhance efficacy without a significant increase in toxicity, offering a promising non-chemotherapy option for this patient population.

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## References

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